1-[(4-Bromophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine 1-[(4-Bromophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14820546
InChI: InChI=1S/C16H16BrN3O4S/c17-13-1-7-16(8-2-13)25(23,24)19-11-9-18(10-12-19)14-3-5-15(6-4-14)20(21)22/h1-8H,9-12H2
SMILES:
Molecular Formula: C16H16BrN3O4S
Molecular Weight: 426.3 g/mol

1-[(4-Bromophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine

CAS No.:

Cat. No.: VC14820546

Molecular Formula: C16H16BrN3O4S

Molecular Weight: 426.3 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Bromophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine -

Specification

Molecular Formula C16H16BrN3O4S
Molecular Weight 426.3 g/mol
IUPAC Name 1-(4-bromophenyl)sulfonyl-4-(4-nitrophenyl)piperazine
Standard InChI InChI=1S/C16H16BrN3O4S/c17-13-1-7-16(8-2-13)25(23,24)19-11-9-18(10-12-19)14-3-5-15(6-4-14)20(21)22/h1-8H,9-12H2
Standard InChI Key QXTFLYBQWAQSFI-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br

Introduction

1-[(4-Bromophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine is a synthetic organic compound featuring a piperazine ring substituted with a 4-bromophenylsulfonyl group and a 4-nitrophenyl group. Its molecular formula is C16H16BrN3O4S, and it has a molecular weight of 426.3 g/mol, although some sources incorrectly report it as 616.5 g/mol .

Synthesis and Chemical Reactions

The synthesis of 1-[(4-Bromophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine typically involves multiple steps, often requiring reagents like potassium permanganate for oxidation and hydrogenation catalysts for reduction processes. The compound's synthesis is complex due to its functional groups, which can participate in various chemical reactions.

Biological Activities and Potential Applications

1-[(4-Bromophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine exhibits potential biological activities, particularly in pharmacology. The nitrophenyl group can influence enzyme activity through competitive inhibition or modulation of binding affinity. The piperazine moiety enhances solubility and bioavailability, making it a candidate for drug development.

Similar Compounds and Their Applications

Compound NameStructural FeaturesSimilarity
1-[(4-Chlorophenyl)sulfonyl]-4-(2-chloro-6-nitrophenyl)piperazineChlorine instead of bromine, different nitrophenyl substitutionHigh
1-Methyl-4-((4-nitrophenyl)sulfonyl)piperazineMethyl substitution on piperazineHigh
N,N-Diethyl-4-nitrobenzenesulfonamideDifferent nitrogen substituentsModerate
1-((2-Nitrophenyl)sulfonyl)piperazineVariation in nitrophenyl positionModerate
1-((3-Nitrophenyl)sulfonyl)-4-phenylpiperazineDifferent phenyl substitutionModerate

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